8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Novel Derivatives : 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline has been used in the synthesis of various novel chemical derivatives. For instance, the bromination of 6-bromo-8-cyanotetrahydroquinoline results in the formation of dibromoquinoline derivatives through copper-assisted nucleophilic substitution reactions (Ökten & Çakmak, 2015).
Selective Synthesis Processes : This compound is integral in efficient and selective synthesis processes, such as the one-pot synthesis of tribromoquinoline and dibromoquinoline derivatives (Şahin et al., 2008).
Palladium-Catalyzed Heterocyclization : It is also used in palladium(II)-catalyzed heterocyclization reactions to synthesize dihydropyrroloquinolines. These reactions are efficient and can tolerate various substituents, including bromo and cyano groups (Marchand et al., 2005).
Photolabile Protecting Group : Brominated derivatives of this compound have been explored as photolabile protecting groups, showing sensitivity to multiphoton excitation and potential usefulness as caging groups for biological messengers (Fedoryak & Dore, 2002).
Applications in Biological Studies
Synthesis of Bioactive Compounds : The compound has been utilized in the synthesis of bioactive compounds, such as in the preparation of GSK2126458, through processes like cyclization and substitution reactions (Wang et al., 2015).
Corrosion Inhibition Studies : Brominated hydroxyquinoline derivatives have been synthesized and studied for their potential as corrosion inhibitors, showing effectiveness in protecting steel surfaces in acidic conditions (Rbaa et al., 2018).
Crystal Structure Analysis : The compound has been involved in studies analyzing crystal structures, such as the structure of acyclic secondary amine-borane complexes (Armengol et al., 2000).
Synthesis of AMPA Receptor Antagonists : It has been used in the synthesis of competitive AMPA receptor antagonists, contributing to the development of potential therapeutic agents (Geng Min, 2011).
Additional Applications
Regioselective Bromination : this compound serves in regioselective bromination processes to synthesize polyfunctional brominated methoxyquinolines, illustrating its utility in organic synthesis (Çakmak & Ökten, 2017).
Synthesis of Tetrahydroquinolines : It is used in Lewis acid-promoted Friedel-Crafts cyclizations to create tetrahydroquinolines with potential biological activity (Bunce et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline are currently unknown. This compound is a derivative of tetrahydroquinoline, a structural motif found in various natural products and therapeutic lead compounds . .
Biochemical Pathways
Tetrahydroquinolines are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .
Biochemical Analysis
Biochemical Properties
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation processes essential for signal transduction. Moreover, it can induce changes in gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in vitro has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies. Threshold effects are also observed, where a specific dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, it may act as a substrate or inhibitor for specific metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes and distributed to different cellular compartments. The compound’s localization and accumulation within specific tissues can influence its biological activity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism .
Properties
IUPAC Name |
8-bromo-4,4-dimethyl-2,3-dihydro-1H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-11(2)6-7-13-10-8(11)4-3-5-9(10)12/h3-5,13H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHURQQGYYFINIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=CC=C2Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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